molecular formula C13H18O4 B6155463 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 71730-59-1

3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B6155463
CAS No.: 71730-59-1
M. Wt: 238.28 g/mol
InChI Key: SGNBSSVEANEODA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of a benzene ring substituted with two methoxy groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another related compound with a similar benzene ring substitution pattern.

Uniqueness

3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropanoic acid is unique due to its specific substitution pattern and the presence of the dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

71730-59-1

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C13H18O4/c1-13(2,12(14)15)8-9-5-6-10(16-3)11(7-9)17-4/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

SGNBSSVEANEODA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O

Purity

95

Origin of Product

United States

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